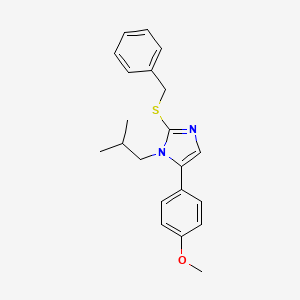

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For example, 2-aminothiophenol and 4-methoxybenzaldehyde can be cyclized under microwave irradiation and solvent-free conditions to synthesize a related compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Imidazole derivatives, including 2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole, have shown promising anticancer potential. A study by Sharma et al. (2014) synthesized a series of imidazole-based compounds evaluated against a panel of human cancer cell lines. The findings highlighted their ability to inhibit cell growth, migration, and induce cell cycle arrest and cellular senescence in A549 cells, a lung cancer cell line, suggesting their potential as anticancer agents (Sharma et al., 2014).

Corrosion Inhibition

Imidazole derivatives also play a significant role in corrosion inhibition. Prashanth et al. (2021) investigated three new imidazole derivatives for their corrosion inhibition efficacy on mild steel in acidic solutions. Their study found that these compounds exhibit significant corrosion inhibition efficiency, highlighting the role of imidazole derivatives in protecting metals from corrosion (Prashanth et al., 2021).

Biological Activity

The diverse biological activities of imidazole derivatives extend to other areas as well. A compound isolated from the New Zealand ascidian Aplidium sp. D, which is related to the chemical structure of interest, showed activity against P388 leukemia cells in vitro, indicating the potential of imidazole derivatives in leukemia treatment (Copp et al., 1989).

Cardiotonic Agents

Imidazole derivatives have been explored as cardiotonic agents. Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, demonstrating dose-related increases in cardiac contractile force, with minimal effects on heart rate and blood pressure. This suggests their utility in treating congestive heart failure (Schnettler et al., 1982).

Vibrational Spectroscopy and Structural Analysis

Imidazole derivatives' structural and vibrational characteristics have been the subject of study. Arslan and Algül (2008) performed a comprehensive analysis of the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, providing insights into the conformational behavior and structural stability of these compounds (Arslan & Algül, 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-16(2)14-23-20(18-9-11-19(24-3)12-10-18)13-22-21(23)25-15-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWHRSRQSAFNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)